molecular formula C17H18N2S2 B5121434 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine

2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine

Cat. No. B5121434
M. Wt: 314.5 g/mol
InChI Key: NKVJROSWEFNNPN-UHFFFAOYSA-N
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Description

2-[(Mesitylmethyl)thio]-1,3-benzothiazol-6-amine, also known as MBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine and material science.

Mechanism of Action

The mechanism of action of 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial properties. In cancer cells, 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been shown to induce apoptosis, or programmed cell death, which can prevent the growth and spread of cancer cells. Inflammation is a complex process that involves various signaling pathways and enzymes, and 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been shown to inhibit the activity of these enzymes, which can reduce inflammation. 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has also been shown to have antibacterial properties, which can be useful in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has several advantages for lab experiments, including its high purity and yield, which make it suitable for various applications. However, 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has some limitations, including its potential toxicity and limited solubility in water. These limitations should be taken into consideration when designing experiments using 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine.

Future Directions

There are several future directions for the study of 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine. One direction is to investigate its potential use as an anti-cancer agent in combination with other drugs or therapies. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory bowel disease and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine and its potential toxicity, which can help to optimize its use in various applications.
In conclusion, 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine is a chemical compound that has potential applications in various fields, including medicine and material science. Its synthesis method has been optimized to produce high yields and purity, making it suitable for various applications. 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been extensively studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine involves a multi-step process that starts with the condensation of 2-aminothiophenol and mesityl oxide in the presence of a catalyst. The resulting product is then reacted with sulfur to obtain the final compound. This method has been optimized to produce 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine in high yields and purity, making it suitable for various applications.

Scientific Research Applications

2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been extensively studied for its potential applications in medicine and material science. In medicine, 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been investigated for its potential use as an anti-inflammatory and anti-bacterial agent. In material science, 2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine has been used as a cross-linking agent for polymer synthesis, which can improve the mechanical properties of the resulting materials.

properties

IUPAC Name

2-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2S2/c1-10-6-11(2)14(12(3)7-10)9-20-17-19-15-5-4-13(18)8-16(15)21-17/h4-8H,9,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVJROSWEFNNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NC3=C(S2)C=C(C=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4,6-Trimethylphenyl)methylsulfanyl]-1,3-benzothiazol-6-amine

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